(R)-1-(Quinolin-3-yl)ethan-1-amine
Description
(R)-1-(Quinolin-3-yl)ethan-1-amine is a chiral primary amine featuring a quinoline ring substituted at the 3-position with an ethylamine group. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol (CAS: 151506-19-3; InChIKey: ZDJPCGOQWSUBOY-UHFFFAOYSA-N) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing ligands for serotonin receptors and other biologically active molecules. Its stereochemistry (R-configuration) enhances enantioselectivity in receptor binding, making it valuable for drug development .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1R)-1-quinolin-3-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI Key |
ZDJPCGOQWSUBOY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2N=C1)N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(quinolin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (quinolin-3-yl)acetone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. Reaction conditions typically include:
Reducing Agent: Chiral borane or chiral oxazaborolidine
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production of (1R)-1-(quinolin-3-yl)ethan-1-amine may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(quinolin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding imine or nitrile
Reduction: Further reduction to the corresponding alkane
Substitution: Nucleophilic substitution at the amine group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Quinolin-3-yl nitrile
Reduction: (1R)-1-(quinolin-3-yl)ethane
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of complex molecules
Biology: As a ligand for studying receptor interactions
Medicine: Potential therapeutic agent due to its biological activity
Industry: Intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the chiral amine moiety can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Properties
The quinoline ring’s substitution pattern significantly impacts electronic and steric properties. Key comparisons include:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| (R)-1-(Quinolin-3-yl)ethan-1-amine | Quinoline-3-yl, primary amine (R-configuration) | Reference compound |
| 1-(Quinolin-4-yl)ethan-1-amine | Quinoline-4-yl, primary amine | Altered π-π stacking due to 4-position |
| (R)-1-(Pyridin-2-yl)ethan-1-amine | Pyridine-2-yl, primary amine (R-configuration) | Reduced aromatic bulk vs. quinoline |
| 1-(Naphthalen-1-yl)ethan-1-amine | Naphthalene-1-yl, primary amine | Larger aromatic system, higher lipophilicity |
The quinoline-3-yl group provides a balance of aromatic bulk and electron-withdrawing nitrogen, enhancing binding to receptors like 5-HT1F compared to smaller pyridyl or phenyl analogs .
Serotonin Receptor Interactions
- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Acts as a 5-HT1F antagonist with Ki = 11 nM, demonstrating high specificity over 5-HT1A (Ki > 343 nM) . The quinolin-3-yl group contributes to binding affinity, while the piperidin-4-ol moiety enhances selectivity .
- This compound: Used as a precursor in synthesizing 5-HT1F ligands. Its primary amine enables functionalization with aryl piperazines (e.g., 10a–10k), which modulate D3 receptor activity .
Enantioselective Transport
- 1-(Naphthalen-1-yl)ethan-1-amine (NEA) :
- This compound: Likely shows reduced transport efficiency vs. NEA due to steric hindrance from the quinoline nitrogen .
Physicochemical Properties
- Solubility: Quinoline derivatives generally exhibit lower aqueous solubility than pyridyl analogs. PEG-modified linkers (e.g., in I-BET151 derivatives) improve solubility .
- Stability: The primary amine in this compound may require protection during synthesis to avoid oxidation .
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